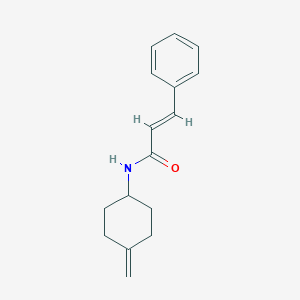![molecular formula C12H9NO B2558681 2,3-ジヒドロ-ベンゾ[de]イソキノリン-1-オン CAS No. 18833-41-5](/img/structure/B2558681.png)
2,3-ジヒドロ-ベンゾ[de]イソキノリン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-ジヒドロ-1H-ベンゾ[de]イソキノリン-1-オンは、イソキノリン系に属する複素環式化合物です。これは、ベンゼン環とジヒドロイソキノリン部分からなる縮合環構造を特徴としています。
2. 製法
合成経路と反応条件: 2,3-ジヒドロ-1H-ベンゾ[de]イソキノリン-1-オンの合成は、いくつかの方法によって達成できます。 一般的なアプローチの1つは、室温で水素化ホウ素ナトリウムまたは水素化ホウ素亜鉛を用いて、2-置換1H-ベンゾ[de]イソキノリン-1,3(2H)-ジオンの化学選択的還元を伴います 。 別の方法には、2-ベンジル-6-ブロモベンゾ[de]イソキノリン-1,3-ジオンとエチレンジアミンおよびヒドラジンの反応が含まれ、続いて遊離アミノ基のさらなる官能化が行われます .
工業的製造方法: 2,3-ジヒドロ-1H-ベンゾ[de]イソキノリン-1-オンの工業的製造方法は、広く文書化されていません。上記の合成経路のスケーラビリティは、同様の条件を大規模生産に適用できることを示唆しています。
3. 化学反応解析
反応の種類: 2,3-ジヒドロ-1H-ベンゾ[de]イソキノリン-1-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、イソキノリン誘導体を形成するために酸化できます。
還元: 還元反応は、異なるジヒドロイソキノリン誘導体をもたらす可能性があります。
置換: この化合物は、特に窒素原子または芳香族環で置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化ホウ素亜鉛は、頻繁に使用される還元剤です。
置換: ハロゲン化アルキルやアシルクロリドなどの試薬は、置換反応に使用されます。
主な生成物: これらの反応から生成される主な生成物には、さまざまな置換イソキノリンおよびジヒドロイソキノリン誘導体が含まれ、これらは特定の用途のためにさらに官能化できます .
4. 科学研究の応用
2,3-ジヒドロ-1H-ベンゾ[de]イソキノリン-1-オンは、幅広い科学研究の応用を持っています。
化学: これは、より複雑な複素環式化合物の合成のための構成ブロックとして役立ちます。
科学的研究の応用
2,3-Dihydro-1H-benzo[de]isoquinolin-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of fluorescent chemosensors for detecting cations and anions.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
作用機序
2,3-ジヒドロ-1H-ベンゾ[de]イソキノリン-1-オンの作用機序は、その用途によって異なります。 化学センサーの文脈では、主なメカニズムは、光誘起電子移動 (PET) または光誘起電荷移動 (PCT) 効果を伴います 。 薬理学的な用途では、この化合物は、酵素や受容体などの特定の分子標的に作用して、生物学的効果を発揮する可能性があります .
類似化合物:
2,3-ジヒドロ-1H-ピロロ[3,4-b]キノリン-1-オン: この化合物は、類似の縮合環構造を共有し、抗リーシュマニア研究に使用されます.
ベンゾ[de]イソキノリン-1,3-ジオン: この化合物は、化学センサーや独自の電子特性を持つ材料の開発に使用されます.
独自性: 2,3-ジヒドロ-1H-ベンゾ[de]イソキノリン-1-オンは、その汎用性の高い反応性とさまざまな分野における潜在的な応用により、ユニークです。複数の種類の化学反応を起こす能力と、創薬における足場としての役割は、科学研究におけるその重要性を強調しています。
生化学分析
Biochemical Properties
It has been found that new derivatives of the benzo[de]isoquinoline-1,3-dione system, which includes 2,3-Dihydro-benzo[de]isoquinolin-1-one, can be obtained by reacting 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .
Molecular Mechanism
It is known that the principal mechanism of the action of these sensor systems is the PET (photoinduced electron transfer) effect
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-benzo[de]isoquinolin-1-one can be achieved through several methods. One common approach involves the chemoselective reduction of 2-substituted 1H-benzo[de]isoquinoline-1,3(2H)-diones using sodium or zinc borohydride at room temperature . Another method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization of the free amino groups .
Industrial Production Methods: Industrial production methods for 2,3-dihydro-1H-benzo[de]isoquinolin-1-one are not extensively documented. the scalability of the aforementioned synthetic routes suggests that similar conditions could be adapted for large-scale production.
化学反応の分析
Types of Reactions: 2,3-Dihydro-1H-benzo[de]isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can yield different dihydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and zinc borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoquinoline and dihydroisoquinoline derivatives, which can be further functionalized for specific applications .
類似化合物との比較
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar fused ring structure and is used in antileishmanial research.
Benzo[de]isoquinoline-1,3-dione: This compound is used in the development of chemosensors and materials with unique electronic properties.
Uniqueness: 2,3-Dihydro-1H-benzo[de]isoquinolin-1-one is unique due to its versatile reactivity and potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its role as a scaffold in drug discovery highlight its significance in scientific research.
特性
IUPAC Name |
2,3-dihydrobenzo[de]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-12-10-6-2-4-8-3-1-5-9(7-13-12)11(8)10/h1-6H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJHNXPHHOCUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18833-41-5 |
Source


|
| Record name | 3-azatricyclo[7.3.1.0,5,13]trideca-1(12),5(13),6,8,10-pentaen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
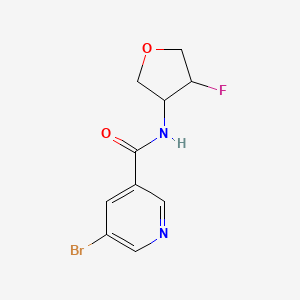

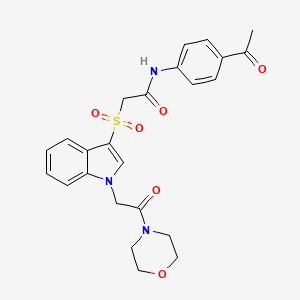
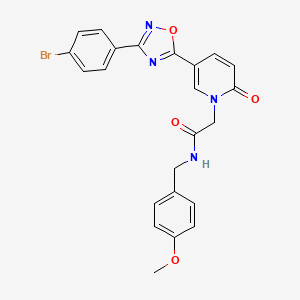
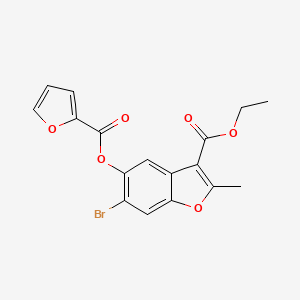
![7-(TERT-BUTYL)-2-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B2558605.png)
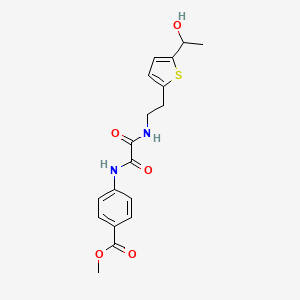
![2-Methyl-5-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2558607.png)
![3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2558608.png)
![7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2558611.png)
![N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2558614.png)

